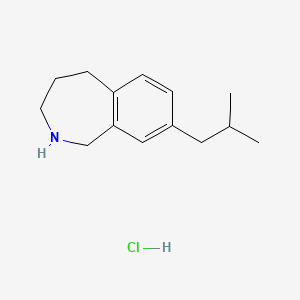
8-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a useful research compound. Its molecular formula is C14H22ClN and its molecular weight is 239.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
8-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2031259-12-6
- Molecular Formula : C₁₀H₁₃ClN₂
- Molecular Weight : 188.67 g/mol
Research indicates that compounds in the benzazepine class often interact with neurotransmitter systems, particularly dopaminergic and adrenergic pathways. The specific activity of this compound may involve:
- Dopamine Receptor Modulation : Similar compounds have shown efficacy in modulating dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease .
- Adrenergic Activity : Some studies suggest that benzazepines can influence adrenergic receptors, potentially affecting cardiovascular functions .
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the activity of this compound:
- Antinociceptive Activity : In animal models, derivatives of benzazepines have been tested for pain relief. For example, studies on related compounds indicated varying degrees of analgesic effects when assessed through hot plate assays .
- Cognitive Enhancement : Some benzazepine derivatives have been explored for their potential to enhance cognitive functions through modulation of neurotransmitter systems .
- Cardiovascular Effects : Preliminary studies suggest that this compound may exhibit vasodilatory effects similar to other benzazepines that target dopamine receptors .
Study 1: Analgesic Properties
A study conducted on a related compound showed no significant analgesic activity in the mouse hot-plate assay. This suggests that while some benzazepines may exhibit pain-relief properties, this compound may not be effective in this regard .
Study 2: Dopaminergic Activity
Research into similar benzazepine derivatives has demonstrated central and peripheral dopaminergic activities useful in treating Parkinson's disease. The findings indicate that these compounds can stimulate dopamine receptors effectively .
Data Table
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 2031259-12-6 |
| Molecular Formula | C₁₀H₁₃ClN₂ |
| Molecular Weight | 188.67 g/mol |
| Potential Activities | Dopamine receptor modulation |
| Adrenergic activity | |
| Cognitive enhancement potential |
Propriétés
IUPAC Name |
8-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-11(2)8-12-5-6-13-4-3-7-15-10-14(13)9-12;/h5-6,9,11,15H,3-4,7-8,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJFGGXAOAIZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC2=C(CCCNC2)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














